
5,5'-Di(pyridin-4-yl)-2,2'-bithiophene
Descripción general
Descripción
5,5’-Di(pyridin-4-yl)-2,2’-bithiophene is an organic compound that belongs to the class of heterocyclic compounds It consists of two thiophene rings connected by a single bond, with each thiophene ring substituted by a pyridine ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di(pyridin-4-yl)-2,2’-bithiophene typically involves the coupling of 5-bromo-2,2’-bithiophene with 4-pyridylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 5,5’-Di(pyridin-4-yl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Di(pyridin-4-yl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5,5’-Di(pyridin-4-yl)-2,2’-bithiophene has a wide range of applications in scientific research:
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5,5’-Di(pyridin-4-yl)-2,2’-bithiophene is largely dependent on its ability to interact with metal ions and form coordination complexes. The pyridine rings act as ligands, coordinating with metal centers to form stable structures. These interactions can influence the electronic properties of the compound, making it useful in various applications such as catalysis and electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Di(pyridin-4-yl)-2,2’-bi(1,3,4-oxadiazole): Similar structure but with oxadiazole rings instead of thiophene rings.
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): Contains triazole rings, offering different electronic properties.
Uniqueness
5,5’-Di(pyridin-4-yl)-2,2’-bithiophene is unique due to its combination of thiophene and pyridine rings, which provide a balance of electronic properties and coordination capabilities. This makes it particularly suitable for applications in organic electronics and coordination chemistry .
Propiedades
IUPAC Name |
4-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2S2/c1-3-17(21-15(1)13-5-9-19-10-6-13)18-4-2-16(22-18)14-7-11-20-12-8-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEJMPCAZVUWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


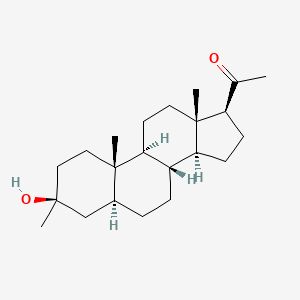
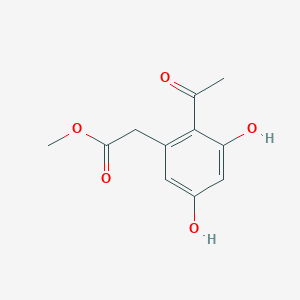
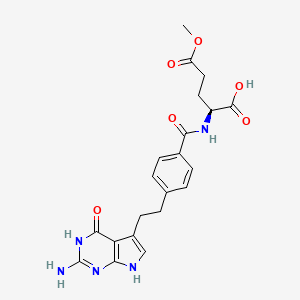
![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)

![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)
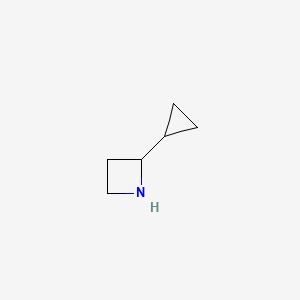
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile](/img/structure/B3320856.png)
![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)
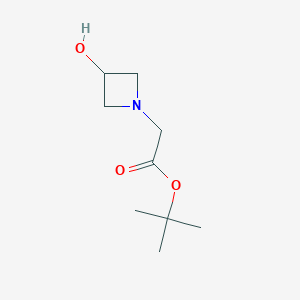
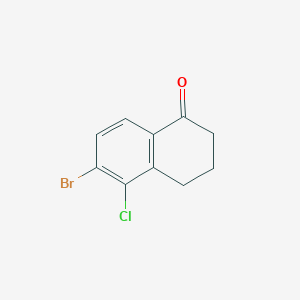
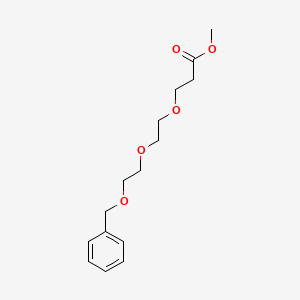
![1-Isopropyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3320885.png)
![Methyl 6-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B3320887.png)
